H-L-Dap(fmoc)-otbu
Description
Contextualization within Non-Proteinogenic Amino Acid Chemistry
While proteins are typically composed of 20 standard proteinogenic amino acids, the incorporation of non-proteinogenic amino acids, like Dap, into peptide chains opens up a vast new chemical space for the design of novel biomolecules. mdpi.comupc.edu These "unnatural" amino acids can introduce unique side chains and conformational constraints, leading to peptides with improved stability, enhanced receptor binding, and novel biological activities. The use of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. upc.eduresearchgate.net
Significance of Diaminopropionic Acid (Dap) Derivatives in Peptide Science
Diaminopropionic acid is a non-proteinogenic amino acid that contains two amino groups. upc.edu This feature is particularly significant in peptide science for several reasons:
Introduction of Branching: The additional amino group on the Dap side chain provides a handle for creating branched or cyclic peptides. sigmaaldrich.com This structural modification can significantly impact the peptide's conformation and its interaction with biological targets.
Site for Conjugation: The side-chain amino group can be selectively modified to attach other molecules, such as fluorescent probes, drugs, or polymers, creating sophisticated bioconjugates for targeted drug delivery or diagnostic applications. chemimpex.comchemimpex.com
Research has shown that replacing lysine (B10760008) residues with Dap in antimicrobial peptides can maintain or, in some cases, modulate their antibacterial activity, highlighting the potential of Dap in designing new AMPs with potentially reduced susceptibility to bacterial resistance. mdpi.comnih.gov
Rationale for Protecting Group Selection: Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyl Ester (OtBu)
The synthesis of peptides is a step-wise process that requires the careful protection of reactive functional groups to prevent unwanted side reactions. biosynth.com The choice of protecting groups is critical for the success of peptide synthesis, and the combination of Fmoc for the α-amino group and OtBu for the carboxyl group is a widely used and effective strategy. biosynth.comiris-biotech.de
The Fmoc/OtBu protecting group strategy is a prime example of an orthogonal protection scheme. biosynth.comiris-biotech.depeptide.com Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other. biosynth.comiris-biotech.de
The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.depeptide.com
The OtBu group is acid-labile and is cleaved using strong acids, most commonly trifluoroacetic acid (TFA). biosynth.comiris-biotech.de
This orthogonality allows for the selective deprotection of either the N-terminus (for chain elongation) or the C-terminus (for final cleavage from the solid support in solid-phase peptide synthesis) without disturbing the other protecting groups on the peptide. iris-biotech.depeptide.com
The Fmoc/OtBu strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de The mild conditions required for Fmoc group removal make it compatible with a wide range of amino acid side-chain protecting groups and sensitive peptide sequences. biosynth.com The use of the OtBu ester to protect the C-terminal carboxyl group offers several advantages:
Enhanced Solubility: The tert-butyl group can improve the solubility of the protected amino acid derivative. chemimpex.com
Stability: The OtBu ester is stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the C-terminus throughout the synthesis. organic-chemistry.org
The combination of Fmoc and OtBu provides a robust and versatile platform for the efficient and reliable synthesis of complex peptides, including those containing non-proteinogenic amino acids like Dap. biosynth.comiris-biotech.de
Detailed Research Findings
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Appearance | Storage Temperature |
|---|---|---|---|---|---|---|
| H-L-Dap(Fmoc)-OtBu·HCl | 291529-78-7 | C22H27ClN2O4 | 418.9 | ≥ 99% | White crystalline powder | 0 - 8 °C |
| Fmoc-L-Dap(Boc)-OH | 162558-25-0 | C23H26N2O6 | 426.46 | ≥ 97.0% (HPLC) | Data not available | 2 - 8 °C |
| Fmoc-Dab(Mtt)-OH | 851392-68-2 | C39H36N2O4 | 596.71 | Data not available | Powder | 15 - 25 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZCRQHFXJCDY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H L Dap Fmoc Otbu and Its Precursors
Stereoselective Synthesis Pathways to L-2,3-Diaminopropionic Acid Scaffolds
The creation of the L-2,3-diaminopropionic acid (L-Dap) backbone with the correct stereochemistry is the foundational challenge. Several robust synthetic routes have been developed to achieve this, starting from readily available chiral materials or employing stereoselective transformations.
Derivatization from Chiral Precursors (e.g., D-Serine)
A highly effective strategy for producing the L-Dap scaffold involves the chemical modification of the chiral amino acid D-serine. nih.govresearchgate.net This pathway is advantageous as it leverages the inherent chirality of the starting material to establish the desired L-configuration at the alpha-carbon of the final product. nih.gov A common starting material for this route is Nα-Fmoc-O-tert-butyl-D-serine. nih.govnih.gov
The synthesis begins with the conversion of the protected D-serine into a corresponding aldehyde. nih.govmdpi.com This transformation can be achieved through a two-step process involving the formation of a Weinreb-Nahm amide, followed by its reduction with a mild reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com The resulting aldehyde is a key intermediate for introducing the second amino group. nih.govmdpi.com Importantly, the chirality of the carbon atom from the initial D-serine is preserved throughout these synthetic steps. nih.govresearchgate.net
Curtius Rearrangement Applications
The Curtius rearrangement is a powerful chemical reaction used to convert a carboxylic acid into a primary amine through an isocyanate intermediate. nih.govwikipedia.org This method has been successfully applied to the synthesis of protected L-Dap derivatives, typically starting from N-protected L-aspartic acid. sci-hub.stoup.com
In this approach, the side-chain carboxylic acid of an aspartic acid derivative is converted into an acyl azide (B81097). nih.govtandfonline.com This is often accomplished by first forming a mixed anhydride, which then reacts with an azide source. sci-hub.st Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgsci-hub.st This highly reactive isocyanate is then "trapped" by a suitable nucleophile, such as benzyl (B1604629) alcohol, to yield a carbamate-protected amine, like a Cbz group. sci-hub.st This establishes the β-nitrogen on the propionic acid backbone. sci-hub.stacs.org Subsequent hydrolysis or protecting group manipulations can then yield the desired orthogonally protected L-Dap derivative. sci-hub.st This method is considered efficient and cost-effective compared to other routes like the Hoffman rearrangement. sci-hub.st
Reductive Amination Strategies
Reductive amination is a key transformation for installing the β-amino group onto the propionic acid scaffold, particularly in syntheses originating from D-serine. nih.govresearchgate.net Following the preparation of the chiral aldehyde from protected D-serine, reductive amination is performed by reacting the aldehyde with an amine or an amine equivalent in the presence of a reducing agent. nih.govmdpi.com
The process can be assisted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), to facilitate the formation of the intermediate imine or enamine, which is then reduced in situ. nih.govresearchgate.netnih.gov Various primary amines and sulfonamides can be used as nitrogen sources, allowing for the introduction of different protecting groups at the N-beta position. nih.gov The reduction is typically carried out using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.net This strategy effectively converts the aldehyde derived from D-serine into a protected 2,3-diaminopropanol intermediate, which can then be oxidized to form the final L-Dap carboxylic acid. nih.govresearchgate.net
| Amine/Sulfonamide Nucleophile | Resulting N-beta Group | Reported Yield |
|---|---|---|
| p-toluenesulfonamide | Tosyl (Ts) | 82% nih.gov |
| 4-nitrobenzenesulfonamide | Nosyl (Ns) | 85% nih.gov |
Installation and Selective Protection of Amino and Carboxyl Functionalities
The utility of H-L-Dap(Fmoc)-OtBu in peptide synthesis is derived from its orthogonal protection scheme. The tert-butyl (OtBu) ester protects the C-terminus, the fluorenylmethoxycarbonyl (Fmoc) group protects the β-amino group, and the α-amino group is left free for peptide coupling. This requires a carefully planned sequence of protection and deprotection steps.
N-alpha Protection Strategies (e.g., Transient vs. Semipermanent)
Semipermanent Protection: Groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are often used in the initial stages. sci-hub.st A Boc group, for instance, is stable under many reaction conditions but can be removed with acid, which may also cleave other acid-labile groups like a tert-butyl ester if not carefully controlled. sci-hub.st In some strategies, the N-alpha position is di-protected (e.g., with two Boc groups) to enhance stability during reactions like the Curtius rearrangement. sci-hub.stacs.org
Transient Protection: In later stages, or for specific transformations, more labile groups might be employed. The ultimate goal for a building block intended for Fmoc-based solid-phase peptide synthesis (SPPS) is to have a free α-amino group. peptide.com Therefore, the N-alpha protecting group used during the synthesis of the scaffold must be removable without affecting the N-beta Fmoc group or the C-terminal OtBu ester. A trityl (Trt) group, for example, can be removed under mildly acidic conditions that leave Fmoc and OtBu groups intact. chemimpex.com
The selection of an N-alpha protecting group must be orthogonal to the N-beta and carboxyl-protecting groups to allow for selective deprotection at different stages of peptide synthesis. springernature.com
N-beta Protection with Fmoc
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide chemistry. chemimpex.com In the context of this compound, the Fmoc group is specifically installed on the side-chain β-amino group. nih.govpeptide.com This placement is crucial for many applications, such as creating branched peptides or introducing specific modifications at the side chain. peptide.com
Carboxyl Protection with tert-Butyl Ester
The protection of the carboxylic acid functionality as a tert-butyl ester is a common strategy in peptide chemistry, particularly within the Fmoc/tBu orthogonal protection scheme. The tert-butyl group effectively masks the carboxyl group's reactivity, preventing it from participating in unwanted side reactions during peptide chain elongation. iris-biotech.de This protection is stable under the basic conditions required for Fmoc group removal (typically treatment with piperidine) but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support. iris-biotech.de
A facile method for the synthesis of tert-butyl esters of N-protected amino acids involves the reaction with tert-butyl bromide. jst.go.jp While specific literature for this compound synthesis is not detailed, analogous procedures for other amino acids provide a general framework. For instance, the synthesis of protected L-2,3-diaminopropanoic acid (L-Dap) derivatives can start from precursors like Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.gov In this approach, the tert-butyl group is already present as an ether on the serine side chain, which is later converted to the desired functionality. The introduction of the tert-butyl ester onto the carboxyl group of a suitably N-protected Dap precursor would typically involve reaction with a tert-butylating agent like isobutylene (B52900) or tert-butyl acetate (B1210297) under acidic catalysis, or with tert-butyl bromide. jst.go.jp
The tert-butyl ester enhances the solubility of the amino acid derivative in organic solvents, which is advantageous for various synthetic manipulations. netascientific.com Its stability and the specific conditions required for its removal make it an integral part of orthogonal synthesis strategies, allowing for selective deprotection of different functional groups on the amino acid. chemimpex.compeptide.com
Optimization of Synthesis Protocols for Yield and Purity
Optimizing synthetic protocols for compounds like this compound is critical to maximize the yield of the desired product while ensuring high purity, which is essential for its subsequent use in peptide synthesis. Several factors, from the quality of starting materials to the reaction conditions, play a crucial role.
The choice of solvents, coupling reagents, and reaction times are also key parameters to be optimized. For instance, the solubility of Fmoc-amino acids can vary significantly in different solvent systems, which can affect coupling efficiency. unifi.it Studies have explored binary solvent mixtures to improve solubility and reaction kinetics. unifi.it In solid-phase peptide synthesis (SPPS), the coupling efficiency can be enhanced by strategies like "double coupling," where the coupling reaction is performed twice to ensure complete reaction, which was found to be necessary for the related building block Fmoc-Dap(Alloc)-OH. frontiersin.orgresearchgate.net The conditions for the removal of protecting groups must also be carefully controlled. For the Fmoc group, reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can offer faster deprotection than piperidine (B6355638), potentially improving yields, but must be used cautiously as they can promote side reactions like aspartimide formation. peptide.com
Table 1: Factors Influencing Yield and Purity in the Synthesis of Protected Amino Acids
| Factor | Impact on Yield | Impact on Purity | Optimization Strategy |
|---|---|---|---|
| Starting Material Quality | High | High | Use of precursors with ≥99% HPLC purity and ≥99.8% enantiomeric purity. sigmaaldrich.com |
| Solvent System | Moderate | Moderate | Selection of solvents or binary mixtures that ensure complete solubilization of reactants. unifi.it |
| Coupling Reagents | High | High | Use of efficient coupling agents (e.g., HATU) and optimization of equivalents. frontiersin.orgresearchgate.net |
| Reaction Time | High | Moderate | Optimization of coupling and deprotection times to ensure reaction completion while minimizing side reactions. unifi.it |
| Deprotection Conditions | Moderate | High | Choice of appropriate reagents (e.g., piperidine, DBU) and conditions to avoid side reactions like racemization or protecting group migration. peptide.comiris-biotech.de |
| Purification Method | High | High | Employing purification techniques that effectively remove impurities without significant product loss. google.comacs.org |
Integration of H L Dap Fmoc Otbu in Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Applications
H-L-Dap(Fmoc)-OtBu and its analogs are integral to Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.combachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The unique protection scheme of Dap derivatives, where the α-amino group is protected by a base-labile Fmoc group and the side-chain amino group is protected by an acid-labile group like tert-butyloxycarbonyl (Boc), allows for selective deprotection and chain elongation. This orthogonal strategy is fundamental to modern SPPS, preventing unwanted side reactions and enabling the synthesis of well-defined peptide sequences. peptide.combeilstein-journals.org
The efficiency of incorporating this compound or related protected Dap derivatives into a growing peptide chain is influenced by several factors, including the choice of coupling reagents and reaction conditions. Low coupling efficiency can sometimes occur due to steric hindrance or poor solubility of the protected amino acid.
To optimize coupling efficiency, a combination of activating agents and bases are employed. Common coupling reagents such as HBTU, HATU, and COMU are used to activate the carboxylic acid of the incoming amino acid, facilitating peptide bond formation. The reaction is typically carried out in a 2-5 fold molar excess of the amino acid relative to the resin's loading capacity to drive the reaction to completion. Monitoring the reaction's progress using methods like the Kaiser test is crucial to ensure complete coupling before proceeding to the next step. In cases of low efficiency, strategies such as repeating the coupling step (double coupling) or pre-activating the amino acid before adding it to the resin can be implemented.
| Coupling Strategy | Reagents | Typical Conditions | Monitoring |
| Standard Coupling | HBTU/HOBt or COMU in DMF | 1–2 hours at room temperature | Kaiser test, HPLC |
| Optimized Coupling | HATU with DIEA | 2–5 fold molar excess of amino acid | Kaiser test |
| Addressing Low Efficiency | Double coupling, pre-activation | Repeat coupling step with fresh reagents | HPLC, Mass Spectrometry |
The Fmoc/tBu protecting group strategy is central to the use of this compound in SPPS. beilstein-journals.org The Fmoc group, protecting the β-amino side chain, is stable under the acidic conditions used for final cleavage from many resins but is readily removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.de This allows for the selective deprotection of the α-amino group of the N-terminal residue on the growing peptide chain for the subsequent coupling reaction, while the Dap side chain remains protected.
Conversely, the tert-butyl ester (OtBu) at the C-terminus and any Boc groups on other side chains are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the synthesized peptide from the resin. beilstein-journals.org This orthogonality is critical for the successful synthesis of peptides containing the Dap residue.
The choice of solid support (resin) is a critical parameter in SPPS. biosynth.com For the synthesis of peptide acids using the Fmoc/tBu strategy, Wang resin is a common choice due to the stability of the p-alkoxybenzyl ester linker under basic conditions and its susceptibility to cleavage by TFA. biosynth.compeptide.com For the synthesis of peptide amides, Rink Amide resin is frequently used, as it also allows for cleavage under standard TFA conditions to yield a C-terminal amide. peptide.comnih.gov
When the goal is to produce fully protected peptide fragments, more acid-sensitive resins like the 2-chlorotrityl chloride resin are employed. peptide.compeptide.com These resins allow the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA), which leaves the tBu and Boc side-chain protecting groups intact. peptide.compeptide.com The selection of the resin is therefore dictated by the desired C-terminal functionality (acid or amide) and whether the final product is a fully deprotected peptide or a protected fragment for further use. biosynth.com
| Resin Type | Linker Type | Final Cleavage Conditions | C-Terminal Product |
| Wang Resin | p-Alkoxybenzyl ester | TFA | Carboxylic Acid biosynth.compeptide.com |
| Rink Amide Resin | TFA-labile linker | TFA | Amide peptide.comnih.gov |
| 2-Chlorotrityl Chloride Resin | Trityl | 1% TFA in DCM | Protected Carboxylic Acid peptide.compeptide.com |
Compatibility with Fmoc-Based SPPS Protocols
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for large-scale production and the synthesis of short peptides or peptide fragments.
In a fragment condensation approach, smaller protected peptide segments are synthesized independently (either in solution or via SPPS) and then coupled together in solution to form the final, larger peptide. peptide.comgoogle.com Protected peptide fragments prepared using this compound and related derivatives can be utilized in such strategies. peptide.com For instance, a peptide fragment can be synthesized on an acid-sensitive resin, cleaved while still fully protected, and then coupled to another fragment in solution. peptide.compeptide.com This approach can be advantageous for synthesizing very long peptides or proteins by minimizing the number of repetitive coupling and deprotection steps on a solid support, which can become inefficient for long sequences. nih.govresearchgate.net The use of Boc-Lys(Fmoc)-OH is noted for preparing protected peptide fragments for this purpose. peptide.compeptide.com
Chemoselective Ligation Techniques
Chemoselective ligation refers to the coupling of two unprotected peptide fragments in aqueous solution. These techniques are powerful for the synthesis of large proteins and for introducing specific modifications. The unique side chain of diaminopropionic acid can be exploited in certain ligation strategies.
Recent research has shown that 2,3-diaminopropionic acid (Dap) can be used in enzyme-catalyzed isopeptide ligation. acs.org For example, the engineered asparaginyl ligase OaAEP1 can catalyze the formation of an isopeptide bond by recognizing an internal Dap residue, enabling site-selective side-chain labeling. acs.org Another approach, native chemical ligation (NCL), involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov While not directly involving this compound in the canonical NCL reaction, the incorporation of Dap provides a unique handle for post-synthesis modifications and specialized ligation chemistries. nih.govrsc.org For instance, the β-amino group of a Dap residue within a peptide can be selectively modified to participate in subsequent ligation reactions. rsc.org
Advanced Protecting Group Manipulations during Peptide Elongation
The presence of two different protecting groups on the Dap residue, the base-labile Fmoc group on the β-amino group and the acid-labile tert-butyl ester (OtBu) on the carboxyl group, allows for sophisticated manipulations during the peptide elongation process. This dual protection scheme is fundamental to creating complex peptide architectures.
The Fmoc group, which masks the β-amino group of the Dap side chain, can be selectively removed under basic conditions, most commonly using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). This deprotection exposes the β-amino group for further modification while the peptide remains anchored to the solid support and the α-amino group of the growing chain is still protected (typically with another Fmoc group).
The ability to unmask the β-amino group at a specific point in the synthesis is crucial for creating branched peptides. Once deprotected, a separate peptide fragment or a single amino acid can be coupled to this newly available amino group, leading to the formation of a branch. This strategy has been employed in the synthesis of various bioactive peptide mimetics and complex structures. medchemexpress.com
Table 1: Reagents and Conditions for Selective Fmoc Deprotection
| Reagent | Concentration | Solvent | Reaction Time | Efficacy |
| Piperidine | 20% (v/v) | DMF | 2 x 10-20 min | Standard and widely used for complete Fmoc removal. nih.govresearchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalytic amounts with a thiol scavenger | Various | Rapid | A milder alternative to piperidine, can be faster. researchgate.netpeptide.com |
| Hydroxylamine hydrochloride/imidazole | 1.3:1 ratio | NMP | - | Can offer selectivity in the presence of other sensitive groups. peptide.com |
This table is interactive. Users can sort columns to compare different deprotection methods.
Detailed research has demonstrated that the choice of deprotection agent and conditions can be optimized to avoid side reactions. For instance, while piperidine is effective, prolonged exposure can sometimes lead to side reactions. The use of DBU in the presence of a scavenger for the dibenzofulvene by-product offers a clean and efficient alternative. researchgate.netgoogle.com
The true power of this compound lies in the orthogonality of its protecting groups, which allows for their sequential and independent removal. biosynth.com This is a cornerstone of strategies aimed at synthesizing cyclic peptides, where side-chain to side-chain or head-to-side-chain cyclization is required. thieme-connect.denih.gov
In a typical scenario for side-chain cyclization, the linear peptide is first assembled on a solid support. At the appropriate stage, the Fmoc group on the Dap side chain is removed with piperidine, as described above. Subsequently, a different amino acid in the sequence, for example, Aspartic acid (Asp) or Glutamic acid (Glu) protected with an acid-labile group like OtBu, can have its side-chain protection removed using a mild acid treatment that does not cleave the peptide from the resin. This exposes a carboxylic acid group. The newly freed β-amino group of Dap and the side-chain carboxyl group of Asp/Glu can then be coupled to form a lactam bridge, resulting in a cyclic peptide. nih.gov
The Mtt (4-methyltrityl) group, which is sensitive to very mild acid conditions (e.g., 1-3% TFA in DCM), is another example of a protecting group used in conjunction with Fmoc and tBu-based groups to achieve multi-dimensional orthogonality. nih.govpeptide.com This allows for even more complex manipulations, such as the synthesis of bicyclic peptides. nih.gov
Table 2: Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Chemical Family | Cleavage Condition | Use with this compound |
| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Protects the β-amino group of Dap. peptide.com |
| OtBu | tert-Butyl ester | Acid (e.g., TFA) | Protects the C-terminal carboxyl group. csic.es |
| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) | Often used to protect the side-chain of other amino acids. peptide.com |
| Mtt | 4-Methyltrityl | Mild Acid (e.g., 1-3% TFA in DCM) | Allows for selective deprotection of other side chains for complex cyclizations. nih.gov |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | Hydrazine (B178648) | Provides another layer of orthogonality for branched or cyclic structures. |
This interactive table highlights the different protecting groups and their cleavage conditions, demonstrating the strategic options available to peptide chemists.
The sequential cleavage of these orthogonal groups is a well-established and powerful methodology in peptide chemistry, enabling the synthesis of constrained peptide analogues with enhanced biological activity and stability. nih.gov The strategic placement of this compound within a peptide sequence provides a key handle for these advanced synthetic transformations.
Structural Diversification and Peptide Engineering Using H L Dap Fmoc Otbu
Design and Synthesis of Branched Peptides
Branched peptides, which contain a secondary peptide chain attached to the side chain of an amino acid in the primary sequence, have garnered significant interest due to their potential applications in various fields, including drug delivery, vaccine development, and as enzyme inhibitors. The use of H-L-Dap(Fmoc)-OtBu and its derivatives is central to the synthesis of these non-linear peptide structures. A common strategy involves the use of an orthogonally protected lysine (B10760008) analogue, such as Fmoc-L-Dap(ivDde)-OH, where the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group on the β-amino group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with hydrazine (B178648). merel.sicem.com This orthogonal protection scheme allows for the synthesis of the main peptide chain, followed by the selective deprotection of the β-amino group and the subsequent growth of a second peptide chain from this position. merel.sicem.com
A key advantage of using Dap derivatives in solid-phase peptide synthesis (SPPS) is the ability to perform on-resin derivatization of the β-amino group. iris-biotech.de After the linear peptide backbone is assembled, and while the peptide is still attached to the solid support, the protecting group on the Dap side chain can be selectively removed. sigmaaldrich.com This exposes the β-amino group for further modification.
For instance, using Fmoc-L-Dap(ivDde)-OH, the ivDde group can be removed by treatment with a solution of hydrazine in DMF. merel.sisigmaaldrich.com This deprotection is orthogonal to the acid-labile side-chain protecting groups of other residues and the base-labile Fmoc group on the N-terminus. Once the β-amino group is free, a second peptide sequence can be assembled on the side chain, creating a branched peptide. merel.si This on-resin approach is highly efficient and allows for the precise control over the structure of the branched peptide. The use of microwave-enhanced SPPS has been shown to significantly accelerate the synthesis of such complex branched peptides, overcoming steric hindrance and improving coupling efficiencies. merel.si
Table 1: Orthogonal Protecting Groups for Dap in Branched Peptide Synthesis
| Protecting Group on β-Amino Group | Cleavage Condition | Orthogonal to | Reference |
|---|---|---|---|
| ivDde | 2-5% Hydrazine in DMF | Fmoc, Boc, tBu, Trt | merel.sisigmaaldrich.com |
| Alloc | Pd(PPh₃)₄ / PhSiH₃ | Fmoc, Boc, tBu | rsc.orgnih.gov |
| Mtt | 1% TFA in DCM | Fmoc, Boc (on resin) | iris-biotech.de |
The ability to selectively derivatize the β-amino group of Dap makes it an ideal building block for creating multi-functional peptide scaffolds. peptide.com These scaffolds can present multiple copies of a peptide sequence or different functional moieties in a defined spatial arrangement. For example, by using a Dap residue as a branching point, it is possible to synthesize dendrimeric peptides, also known as multiple antigen peptides (MAPs), which can elicit a stronger immune response in vaccine design. peptide.com
Furthermore, the strategic placement of Dap allows for the introduction of functionalities that are not naturally found in peptides. These can include fluorescent labels, chelating agents for metal ions, or moieties that enhance cell permeability. mdpi.com The development of designed folded polypeptides that can be site-selectively functionalized in aqueous solution demonstrates the potential for creating complex molecular devices and biosensors. nih.gov
On-Resin β-Amino Group Derivatization
Cyclization Strategies for Peptides Containing this compound
Cyclic peptides often exhibit enhanced biological activity, stability against proteases, and improved conformational rigidity compared to their linear counterparts. peptide.comnih.gov this compound and its derivatives are valuable tools for the synthesis of various types of cyclic peptides, including side-chain to side-chain, head-to-side-chain, and side-chain-to-tail cyclizations. peptide.comthieme-connect.de
Side-chain to side-chain cyclization is a common strategy to introduce conformational constraints into a peptide. peptide.com This typically involves forming a lactam bridge between the side chain of a basic amino acid, such as Dap, and an acidic amino acid, like aspartic acid or glutamic acid. peptide.comsb-peptide.com To achieve this, orthogonally protected Dap and Asp/Glu residues are incorporated into the peptide sequence. peptide.com For example, Fmoc-L-Dap(Alloc)-OH can be used in conjunction with Fmoc-L-Asp(OAll)-OH. nih.govunibo.it After the linear peptide is synthesized, the Alloc protecting groups on both side chains can be selectively removed using a palladium catalyst, followed by on-resin cyclization to form the lactam bridge. nih.gov This method has been successfully used to synthesize analogues of various biologically active peptides. sb-peptide.com
Table 2: Research Findings on Side-Chain to Side-Chain Cyclization with Dap
| Peptide/Analog | Cyclization Partners | Linkage Type | Key Finding | Reference |
|---|---|---|---|---|
| Enkephalin analogues | D-Lys and Dap | Urea | 18-membered ring analog showed high MOR and DOR agonist activities. | researchgate.net |
| MiniAp-4 | Dap and Asp | Lactam | Resulting cyclic peptide acts as a blood-brain barrier shuttle. | sb-peptide.com |
Macrocyclization refers to the formation of a large ring structure within a peptide. nih.gov The incorporation of this compound facilitates various macrocyclization techniques. On-resin cyclization is often preferred as the pseudo-dilution effect minimizes intermolecular side reactions. nih.gov
One approach involves anchoring the peptide to the resin via the Dap side chain, allowing for head-to-tail cyclization. More commonly, Dap is part of the linear sequence, and its side chain is used for cyclization. For instance, after the synthesis of the linear peptide, the N-terminal Fmoc group and the C-terminal protecting group can be removed, and the free termini can be coupled to form a head-to-tail cyclic peptide. Alternatively, the β-amino group of Dap can be involved in a head-to-side-chain or side-chain-to-tail cyclization. sb-peptide.com A variety of coupling reagents can be employed for on-resin cyclization, such as HBTU, HCTU, or the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide). rsc.orgnih.govacs.org
Side-Chain to Side-Chain Cyclization
Incorporation of this compound into Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability and bioavailability. This compound is a valuable building block in the design and synthesis of peptidomimetics. mdpi.com
The introduction of Dap into a peptide sequence can alter the backbone conformation and introduce a point for further modification. For example, the β-amino group can be alkylated or acylated to introduce non-peptidic moieties. iris-biotech.de Furthermore, Dap can be used to create peptide-drug conjugates or to link peptides to other molecules like carbohydrates or lipids. The synthesis of peptidomimetics often involves a combination of solid-phase and solution-phase chemistry. mdpi.com For instance, a peptide fragment containing Dap can be synthesized on a solid support, cleaved, and then further modified in solution. The use of Dap has been reported in the synthesis of minimalist peptidomimetic antagonists of α4β1 integrin, highlighting its role in creating structurally diverse and biologically active molecules. mdpi.com
Development of Hybrid Peptide Architectures
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful tool for developing novel therapeutic and research agents. The orthogonally protected amino acid, this compound, and its derivatives, serve as versatile building blocks for the creation of complex hybrid peptide architectures. These architectures include branched and cyclic peptides, as well as peptide conjugates, which exhibit unique structural and functional properties. The diaminopropionic acid (Dap) residue, with its additional amino group on the side chain, provides a key site for chemical modifications, allowing for the construction of these intricate molecular designs.
The utility of Dap derivatives stems from the ability to use orthogonal protecting groups on the α-amino and β-amino functions. This allows for the selective deprotection and modification of the side-chain amino group without affecting the peptide backbone. A variety of protecting groups are employed for the side chain of Dap, each with specific cleavage conditions, enabling chemists to perform site-specific modifications.
Table 1: Orthogonally Protected Diaminopropionic Acid (Dap) Derivatives and Their Applications in Hybrid Peptide Synthesis
| Derivative | Side-Chain Protecting Group | Cleavage Condition | Application in Hybrid Peptide Architectures | Reference(s) |
| Fmoc-L-Dap(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Synthesis of cyclic peptides, such as the antibiotic malacidin A, by enabling side-chain to C-terminus macolactamization. nih.govfrontiersin.org | nih.govfrontiersin.orgresearchgate.net |
| Fmoc-L-Dap(Mtt)-OH | Mtt (4-Methyltrityl) | 1% TFA in DCM | Creation of sites for post-synthetic modification in peptide nucleic acids (PNAs) to form artificial ribonucleases. rsc.org | rsc.orgiris-biotech.de |
| Fmoc-L-Dap(Dde)-OH | Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Standard approach for synthesizing branched and cyclic peptides via Fmoc solid-phase peptide synthesis (SPPS). | |
| Fmoc-L-Dap(ivDde)-OH | ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Used for the synthesis of branched and side-chain modified peptides. | |
| Fmoc-L-Dap(Boc)-OH | Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Common protecting group for the side chain in Fmoc/tBu strategy for standard peptide synthesis, which can be adapted for hybrid structures. researchgate.netug.edu.pl | researchgate.netug.edu.pl |
| Fmoc-L-Dap(NBTD)-OH | NBTD (Nitrobenzothiadiazole) | Not applicable (fluorophore) | Construction of fluorescent peptide probes for imaging. iris-biotech.de | iris-biotech.de |
Detailed research findings have demonstrated the practical application of these building blocks in the synthesis of complex molecules.
One prominent example is the synthesis of a simplified analogue of malacidin A, a calcium-dependent lipopeptide antibiotic. nih.govfrontiersin.orgresearchgate.net Malacidins feature a cyclic core, and their synthesis requires a strategic approach to form the macrocyclic ring. In the synthesis of the malacidin analogue, Fmoc-L-Dap(Alloc)-OH was incorporated into the peptide sequence using solid-phase peptide synthesis (SPPS). nih.govfrontiersin.org The Alloc protecting group on the Dap side chain is orthogonal to the Fmoc and tBu protecting groups used for the peptide backbone and other side chains. This orthogonality is crucial for the synthetic strategy. After the linear peptide was assembled, the Alloc group was selectively removed using a palladium catalyst, exposing the side-chain amino group of the Dap residue. nih.govfrontiersin.org This free amine then reacted with the C-terminal carboxylic acid to form the characteristic macrolactam bond of the cyclic peptide. nih.govfrontiersin.org
Table 2: Key Steps in the Synthesis of a Malacidin A Analogue Involving a Dap Derivative
| Step | Description | Key Reagent(s) | Purpose of Dap Derivative | Reference(s) |
| 1. Solid-Phase Peptide Synthesis (SPPS) | The linear peptide precursor was assembled on a 2-chlorotrityl chloride (2-CTC) resin. | Fmoc-L-Dap(Alloc)-OH, HATU, DIPEA | Incorporation of the Dap residue with an orthogonally protected side chain. | nih.govfrontiersin.org |
| 2. Alloc Group Deprotection | Selective removal of the Alloc protecting group from the Dap side chain. | Pd(PPh₃)₄, PhSiH₃ | To unmask the β-amino group for subsequent cyclization. | nih.gov |
| 3. Macrolactamization | Intramolecular cyclization between the deprotected Dap side-chain amine and the C-terminal carboxyl group. | DPPA, K₂HPO₄ | Formation of the cyclic peptide backbone. | nih.gov |
| 4. Cleavage and Final Deprotection | Cleavage of the cyclic peptide from the resin and removal of remaining side-chain protecting groups. | TFA-based cocktail | To yield the final malacidin A analogue. | nih.gov |
Another significant application of Dap derivatives is in the construction of α/β-hybrid peptidomimetics. nih.govunibo.it These molecules incorporate both α- and β-amino acids, leading to unique conformational properties and often enhanced stability against enzymatic degradation. researchgate.net In a study aimed at developing ligands for α4β1 integrin, a series of hybrid peptides were synthesized where 2,3-diaminopropionic acid was used as a β²-amino acid scaffold. nih.gov The side-chain amino group of the Dap residue provided a convenient handle for introducing various modifications, such as acetylation, to explore the structure-activity relationship of these ligands. nih.gov The synthesis was performed on a solid support, and the final products were purified and characterized, demonstrating the feasibility of incorporating Dap into these hybrid structures to create functional peptidomimetics. nih.govunibo.it
Furthermore, the versatility of Dap derivatives extends to the synthesis of peptide-oligonucleotide conjugates (POCs) and peptide nucleic acids (PNAs). rsc.orgpnas.org In the development of PNA-based artificial ribonucleases, a Dap residue with an Mtt-protected side chain was incorporated into the PNA sequence. rsc.org The Mtt group could be selectively removed under mild acidic conditions, allowing for the attachment of catalytic units to the PNA backbone. rsc.org This highlights the role of this compound and its analogues as indispensable tools for the structural diversification and engineering of peptides, leading to the development of sophisticated hybrid architectures with tailored biological functions.
Analytical Methodologies for Characterization of H L Dap Fmoc Otbu Derived Peptides
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry for both the analysis of purity and the purification of synthetic peptides. phenomenex.comaiu.edu Its high resolution and sensitivity make it ideal for separating the target peptide from a complex mixture of by-products and unreacted starting materials that are common in peptide synthesis. aiu.eduwiley-vch.de The purity of peptides synthesized using Fmoc-amino acids can be effectively assessed, with HPLC being capable of detecting impurities at very low levels. wiley-vch.de
For peptides derived from H-L-Dap(Fmoc)-OtBu, HPLC is used to monitor the progress of the synthesis, assess the purity of the crude product after cleavage from the solid support, and to purify the final peptide to a high degree of homogeneity. nih.govrsc.org The final purity of peptides is often determined to be greater than 98% by analytical HPLC. nih.gov
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis and purification of peptides. chromatographyonline.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 or C8 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724). chromatographyonline.com A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute peptides of varying hydrophobicities. rsc.orgnih.gov
In the context of this compound derived peptides, RP-HPLC is used to:
Assess Purity: The chromatogram from an RP-HPLC analysis provides a visual representation of the sample's complexity. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks signifies impurities. nih.gov
Separate Diastereomers: RP-HPLC, particularly with optimized solvent systems like triethylammonium (B8662869) phosphate (B84403) (TEAP), can achieve baseline resolution of diastereomeric peptide mixtures, which can arise from epimerization during synthesis. nih.gov
Purify Crude Peptides: Preparative RP-HPLC is used to isolate the desired peptide from synthesis-related impurities. rsc.orgnih.gov Fractions are collected and analyzed for purity, and those meeting the required specifications are pooled and lyophilized.
Commonly used conditions for RP-HPLC analysis of peptides involve a C18 column and a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. rsc.orgchromatographyonline.com
Table 1: Representative RP-HPLC Conditions for Peptide Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Flow Rate | Typically 1.0 mL/min for analytical scale |
| Detection | UV absorbance at 214-220 nm (peptide bond) and 254-280 nm (aromatic residues) |
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight, which serves as a primary confirmation of the peptide's identity. dovepress.commpg.de MS can also be used to identify impurities, such as deletion sequences or incompletely deprotected peptides, by detecting their corresponding molecular weights. mpg.de
For peptides derived from this compound, MS is critical for verifying the successful incorporation of the amino acid and the removal of the protecting groups. The expected molecular weight of the final peptide is calculated, and the MS data is analyzed for a corresponding peak. nih.govrsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like peptides. dovepress.com In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more charges. mit.edu
ESI-MS is frequently coupled with HPLC (LC-MS), allowing for the separation of a peptide mixture by HPLC followed by immediate mass analysis of the eluting components. nih.govuniversiteitleiden.nl This provides both retention time and molecular weight information for each component in the sample.
Key applications of ESI-MS in the analysis of this compound derived peptides include:
Molecular Weight Confirmation: ESI-MS provides a precise measurement of the peptide's molecular weight, confirming that the correct amino acid sequence has been synthesized. dovepress.comrsc.org
Impurity Identification: The technique can detect the presence of side-products from the synthesis, such as peptides with incomplete deprotection of the Boc or tBu groups.
Structural Confirmation: By analyzing the fragmentation patterns of the peptide ions (tandem MS or MS/MS), it is possible to deduce the amino acid sequence, further confirming the structure of the synthesized peptide.
Table 2: Example ESI-MS Data for a Hypothetical Dap-Containing Peptide
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z (e.g., [M+2H]²⁺) |
| Ac-Ala-Dap-Gly-NH₂ | 287.15 | 144.58 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For peptides derived from this compound, NMR is particularly useful for:
Confirming Protecting Group Removal: The characteristic signals of the Fmoc and OtBu groups in the ¹H and ¹³C NMR spectra will be absent in the final, deprotected peptide. For example, the tert-butyl group gives a strong singlet around 1.4 ppm in the ¹H NMR spectrum. researchgate.netchemicalbook.com
Verifying Covalent Structure: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to trace the connectivity of protons through the peptide backbone and side chains, confirming the amino acid sequence and the correct incorporation of the Dap residue.
Assessing Conformation: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which helps in determining the peptide's three-dimensional conformation in solution.
While complete NMR structural elucidation can be complex and time-consuming, even simple one-dimensional ¹H NMR spectra can provide valuable confirmatory data for the successful synthesis of this compound derived peptides. rsc.orgresearchgate.net
Chiral Purity Determination of this compound and its Derivatives
The biological activity of peptides is highly dependent on their stereochemistry. Since this compound is a chiral molecule, it is crucial to ensure that its stereochemical integrity is maintained throughout the peptide synthesis process. skpharmteco.com Racemization, the conversion of an L-amino acid to a D-amino acid, can occur under the harsh conditions of peptide synthesis, leading to the formation of diastereomeric peptides with potentially altered biological properties.
The chiral purity of the starting material, this compound, and the final peptide derivative must be rigorously assessed. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is often greater than 99.0% enantiomeric excess (ee). phenomenex.com
The primary technique for determining chiral purity is chiral HPLC . phenomenex.comskpharmteco.comgoogle.com This method utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. phenomenex.com
Methodology: The sample is injected onto a chiral HPLC column, and the enantiomers interact differently with the CSP, leading to different retention times and their separation. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com
Application: Chiral HPLC can be used to:
Confirm the high enantiomeric purity of the initial this compound building block.
Analyze the final peptide for the presence of any diastereomers that may have formed due to racemization at the Dap residue or any other chiral center during synthesis.
Ensuring high chiral purity is a critical quality control step, as even small amounts of a diastereomeric impurity can significantly impact the peptide's efficacy and properties. skpharmteco.com
Mechanistic and Theoretical Considerations in Peptide Synthesis with H L Dap Fmoc Otbu
Impact of Protecting Groups on Coupling Reaction Mechanisms
The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another. jpt.com Protecting groups like Fmoc and OtBu play a critical role in directing this reaction. The bulky nature of these groups can influence the accessibility of the reactive centers, thereby affecting the reaction kinetics.
The Fmoc group, protecting the side-chain amine of the diaminopropionic acid residue, prevents this nucleophilic site from participating in unwanted side reactions, such as the formation of branched peptides. jpt.comfrontiersin.org Similarly, the OtBu group protects the C-terminal carboxyl group, preventing it from reacting until it is intentionally deprotected for the final cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS). iris-biotech.de
The choice of coupling reagents is also influenced by the protecting groups present. uni-kiel.de Common coupling reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU), are used to activate the carboxyl group for nucleophilic attack. jpt.com The efficiency of these reagents can be affected by steric hindrance from the bulky Fmoc and OtBu groups. For instance, a highly hindered environment might necessitate the use of more reactive coupling reagents or longer reaction times to ensure complete coupling.
| Protecting Group | Function | Impact on Coupling Reaction |
|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the side-chain amino group of L-Dap. | Prevents side-chain branching; its bulkiness can influence reagent accessibility and reaction kinetics. jpt.comfrontiersin.org |
| OtBu (tert-butyl ester) | Protects the C-terminal carboxyl group. | Prevents intramolecular or intermolecular reactions involving the C-terminus until final cleavage. iris-biotech.de |
Factors Influencing Stereochemical Integrity and Epimerization
Maintaining the stereochemical integrity of the amino acid residues is paramount in peptide synthesis, as epimerization can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. mdpi.comresearchgate.netnih.gov Epimerization is the change in the configuration of a single chiral center. In the context of peptide synthesis, the α-carbon of an amino acid is susceptible to this process, particularly during the activation and coupling steps. thieme-connect.de
Several factors can influence the rate of epimerization:
Activation Method: The activation of the carboxylic acid to facilitate peptide bond formation is a critical step where epimerization can occur. mdpi.com The formation of highly activated intermediates, such as oxazolones, is a known pathway for racemization. thieme-connect.denih.gov The choice of coupling reagent and additives can significantly impact the degree of epimerization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress this side reaction. bachem.com
Base: The presence of a base, used for neutralization or deprotection steps, can promote the abstraction of the α-proton, leading to enolization and subsequent epimerization. mdpi.comthieme-connect.de The strength and concentration of the base are critical parameters to control.
Amino Acid Structure: The structure of the amino acid itself can influence its susceptibility to epimerization. mdpi.com For H-L-Dap(Fmoc)-OtBu, the electron-withdrawing nature of the Fmoc-protected side chain could potentially influence the acidity of the α-proton.
Temperature: Higher reaction temperatures generally increase the rate of epimerization. mdpi.com Therefore, coupling reactions are often carried out at or below room temperature.
Solvent: The polarity of the solvent can affect the stability of the intermediates involved in the epimerization pathway. mdpi.comnih.gov
The urethane-based Fmoc protecting group itself is known to suppress racemization during the activation and coupling steps. nih.gov However, the risk of epimerization is never entirely eliminated and requires careful optimization of the reaction conditions. chemrxiv.orgnsf.gov
| Factor | Influence on Epimerization | Mitigation Strategy |
|---|---|---|
| Activation Method | Formation of racemization-prone intermediates (e.g., oxazolones). thieme-connect.denih.gov | Use of racemization-suppressing additives like HOBt. bachem.com |
| Base | Promotes α-proton abstraction, leading to enolization. mdpi.comthieme-connect.de | Careful selection of base type and concentration. |
| Temperature | Higher temperatures increase the rate of epimerization. mdpi.com | Conducting coupling reactions at controlled, lower temperatures. |
| Solvent | Solvent polarity can stabilize intermediates in the epimerization pathway. mdpi.comnih.gov | Choosing appropriate solvents for the reaction. |
Orthogonal Cleavage Mechanisms of Fmoc and OtBu Groups
A key advantage of the Fmoc/tBu strategy in peptide synthesis is the orthogonality of the protecting groups. iris-biotech.deresearchgate.netub.edu This means that each protecting group can be removed under specific conditions without affecting the other, allowing for selective deprotection at different stages of the synthesis. researchgate.net
The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deseplite.comgoogle.com The cleavage mechanism proceeds via a β-elimination (E1cB) pathway. mdpi.com The basic conditions deprotonate the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and the release of the free amine and dibenzofulvene (DBF). The DBF is then scavenged by the excess piperidine to prevent it from reacting with the newly liberated amine. mdpi.com
In contrast, the OtBu group is acid-labile. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA). iris-biotech.deseplite.com The cleavage occurs via a carbocationic mechanism. The acid protonates the ester oxygen, making the tert-butyl group a good leaving group. The resulting tert-butyl cation is then scavenged by a scavenger, such as triisopropylsilane (B1312306) (TIS), to prevent it from alkylating sensitive amino acid side chains like tryptophan or methionine. uni-kiel.de
This orthogonal scheme allows for the stepwise elongation of the peptide chain by repeated cycles of Fmoc deprotection and coupling, followed by a final deprotection step using a strong acid to remove the OtBu group and other acid-labile side-chain protecting groups, and to cleave the completed peptide from the solid support. iris-biotech.deub.edu
Kinetic and Thermodynamic Aspects of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction that involves the elimination of a water molecule. In an aqueous environment, this reaction is thermodynamically unfavorable, with a positive Gibbs free energy change (ΔG > 0), meaning it does not occur spontaneously. reddit.commedschoolcoach.compnas.orgpnas.org To overcome this thermodynamic barrier in chemical peptide synthesis, the carboxyl group is "activated" using coupling reagents. This activation converts the carboxylic acid into a more reactive species, effectively lowering the energy barrier for the reaction. jpt.com
From a kinetic perspective, peptide bond formation in solution without a catalyst is extremely slow. medschoolcoach.compnas.org The activation energy for the uncatalyzed reaction is high. Coupling reagents not only address the thermodynamic unfavorability but also significantly increase the reaction rate by providing a lower-energy reaction pathway. medschoolcoach.com
The kinetics of the coupling reaction itself can be influenced by several factors:
Concentration of reactants: Higher concentrations of the activated amino acid and the free amine of the growing peptide chain will generally lead to a faster reaction rate.
Steric hindrance: As mentioned earlier, bulky protecting groups can sterically hinder the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction.
Temperature: Increasing the temperature generally increases the reaction rate, but this must be balanced against the increased risk of side reactions like epimerization. mdpi.com
Solvent: The solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction kinetics. wisc.edu
| Aspect | Consideration | Implication in Synthesis |
|---|---|---|
| Thermodynamics | Peptide bond formation is endergonic (ΔG > 0) in aqueous solution. reddit.commedschoolcoach.compnas.orgpnas.org | Requires activation of the carboxyl group to make the reaction favorable. |
| Kinetics | The uncatalyzed reaction is very slow due to a high activation energy. medschoolcoach.compnas.org | Coupling reagents are used to increase the reaction rate by providing a lower energy pathway. medschoolcoach.com |
| Reaction Conditions | Concentration, steric hindrance, temperature, and solvent all affect the reaction rate. wisc.edu | These parameters must be optimized to achieve efficient coupling while minimizing side reactions. |
| Side Reactions | Hydrolysis of the activated ester competes with aminolysis. rsc.org | The relative rates of these two reactions impact the overall yield. rsc.org |
Research Applications of Peptides Synthesized Using H L Dap Fmoc Otbu General Academic Focus
Utility in Biochemical Probe Development
The synthesis of peptides incorporating H-L-Dap(Fmoc)-OtBu is instrumental in the development of biochemical probes designed to investigate biological processes. ethz.ch These probes are engineered to interact with specific cellular targets, providing insights into protein function, enzyme activity, and cellular signaling pathways. pitt.edu
A key application of this compound is in the creation of fluorescently labeled peptides. researchgate.net The side-chain amino group of the diaminopropionic acid (Dap) residue, once deprotected, serves as a convenient handle for the attachment of fluorophores. researchgate.net This allows for the synthesis of peptides that can be tracked and visualized within biological systems. For instance, researchers have successfully attached dyes like 6-carboxyfluorescein (B556484) (FAM) and Rhodamine B to peptides containing Dap, which was incorporated using a Boc-Dap(Fmoc)-OH building block, a related precursor. researchgate.net This strategy is crucial for a variety of biological assays, including fluorescence quenching studies to detect metal ions like Cu(II) and Ni(II). researchgate.net
| Research Finding | Application | Compound Derivative Used | Citation |
| Efficient attachment of fluorescent dyes to peptides. | Development of fluorescent probes for biological assays. | Boc-Dap(Fmoc)-OH | researchgate.net |
| Creation of peptides for sensing Cu(II) and Ni(II) ions. | Fluorescence quenching-based metal ion detection. | Boc-Dap(Fmoc)-OH | researchgate.net |
| Use as building blocks for SPPS to incorporate fluorescent amino acids. | Environment-sensitive fluorescent probes for studying peptide-protein interactions. | Fmoc-Dap(Boc)-OAll | researchgate.net |
The orthogonal protection scheme of this compound is paramount for site-specific modification of peptides. google.com After incorporating the Dap residue into a peptide sequence via SPPS, the Fmoc group on the side chain can be selectively removed, exposing a primary amine. This amine can then be modified with a variety of molecules, including biotin (B1667282) for affinity purification, crosslinkers to study protein-protein interactions, or other reporter groups. ethz.ch This capability allows for the precise engineering of peptides to probe and understand their functional roles in complex biological environments. researchgate.net For example, this approach has been used in the development of inhibitors for enzymes like the proteasome, where modifications at the Dap residue can influence binding affinity and selectivity. universiteitleiden.nl
Fluorescent Labeling of Peptides
Role in the Synthesis of Peptide Libraries for Screening
This compound is a valuable component in the construction of peptide libraries for high-throughput screening. nih.gov These libraries, which can contain thousands to millions of different peptide sequences, are used to discover new drug leads, identify enzyme substrates, and map protein-protein interactions. The ability to introduce a modifiable Dap residue at specific positions within the library greatly expands its chemical diversity. After the initial synthesis, the exposed side-chain amine of the Dap residue can be derivatized with a wide range of chemical moieties, leading to a vast array of structurally diverse peptides from a single initial library. nih.govresearchgate.net This "one-bead-one-compound" strategy is a powerful tool in drug discovery and chemical biology. nih.gov
Contribution to Studies of Protein Folding and Interactions
Peptides synthesized with this compound serve as important tools for studying the fundamental processes of protein folding and molecular recognition. tum.de By introducing specific modifications or constraints into a peptide sequence, researchers can investigate how these changes affect the peptide's three-dimensional structure and its ability to interact with other molecules. For example, the Dap residue can be used to create cyclic peptides, which are conformationally more rigid than their linear counterparts and can mimic the secondary structures found in proteins. uniupo.it These constrained peptides are valuable for studying enzyme-substrate interactions and for designing peptidomimetics that can modulate protein function. ethz.chtum.de
Applications in Material Science Research
The utility of peptides extends beyond biology into material science, where this compound also finds applications. chemimpex.com Peptides can self-assemble into well-ordered nanostructures, such as nanotubes, nanofibers, and hydrogels. The chemical functionality introduced via the Dap residue can be used to control the properties of these materials. For instance, modifying the Dap side chain can influence the material's hydrophobicity, charge, or ability to bind to other molecules or surfaces. This makes it possible to design novel biomaterials with specific functional properties for applications in tissue engineering, drug delivery, and nanotechnology. chemimpex.com
Enabling Click Chemistry Applications in Peptide Science
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for introducing novel functionalities and structural constraints. L-2,3-diaminopropionic acid (Dap) is particularly valuable in this context, serving as a versatile scaffold for chemical modification. By functionalizing its side-chain β-amino group, Dap can be converted into a "clickable" residue, enabling a host of bioorthogonal reactions for peptide engineering. This approach primarily involves the introduction of either an azide (B81097) or an alkyne group onto the Dap side chain, paving the way for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. chemimpex.commedchemexpress.comrsc.org These reactions are central to modern peptide science, facilitating applications that range from bioconjugation to the synthesis of complex cyclic and stapled peptides. chemimpex.comsb-peptide.comnih.gov
The use of Dap derivatives in solid-phase peptide synthesis (SPPS) allows for the precise placement of these clickable handles within a peptide sequence. rsc.org For instance, building blocks like Nα-Fmoc-Nβ-azido-L-2,3-diaminopropionic acid (Fmoc-L-Dap(N3)-OH) or Nα-Fmoc-Nβ-pentynoyl-L-2,3-diaminopropionic acid (Fmoc-L-Dap(pentynoyl)-OH) are compatible with standard Fmoc/tBu synthesis protocols. medchemexpress.comnetascientific.comissuu.com Once incorporated into a peptide, the azide or alkyne side chain is available for subsequent modification. netascientific.comissuu.com
Click chemistry's efficiency, selectivity, and biocompatibility have made it a preferred method for peptide modification. nih.govnova.edu The resulting 1,2,3-triazole ring formed during the cycloaddition is chemically stable and can act as a surrogate for an amide or disulfide bond, which can enhance metabolic stability and constrain the peptide's conformation. nih.govresearchgate.netmdpi.com
One of the most significant applications is peptide cyclization. By incorporating two clickable amino acids—one with an azide and one with an alkyne—at appropriate positions within a linear peptide, an intramolecular cycloaddition can be induced. issuu.commdpi.com This side-chain to side-chain cyclization is an effective strategy for creating conformationally constrained peptides, which can lead to improved binding affinity, selectivity, and resistance to proteolytic degradation. issuu.comresearchgate.netrhhz.net Research has demonstrated successful on-resin cyclization of peptides containing azide- and alkyne-modified amino acids, yielding cyclic products in high purity. mdpi.comrhhz.net This method has been used to stabilize α-helical structures, a common secondary structure in bioactive peptides, by "stapling" the peptide at positions i and i+4 or i and i+7. sb-peptide.comresearchgate.netrsc.org
Beyond cyclization, these Dap derivatives are instrumental in bioconjugation. The clickable handles allow for the site-specific attachment of various molecules, including labels (like fluorophores), carbohydrates, polymers, or other bioactive peptides. chemimpex.comrsc.orgissuu.com This modular approach is crucial for developing targeted drug delivery systems, diagnostic tools, and novel biomaterials. rsc.orgnetascientific.com For example, a peptide containing an azide-functionalized Dap residue can be selectively conjugated to a molecule carrying a terminal alkyne, or a strained cyclooctyne (B158145) in the case of copper-free SPAAC, even in complex biological environments. medchemexpress.comiris-biotech.de
The table below summarizes key research findings related to the use of Dap-derived clickable amino acids in peptide science.
| Clickable Dap Derivative | Click Reaction Type | Research Application | Key Finding |
| Fmoc-L-Dap(N3)-OH | CuAAC / SPAAC | Peptide Synthesis, Bioconjugation | Serves as a versatile building block for introducing an azide group into a peptide sequence for subsequent conjugation or cyclization. chemimpex.commedchemexpress.com |
| Fmoc-L-Dap(pentynoyl)-OH | CuAAC | Peptide Cyclization, Bioconjugation | Provides an alkyne handle for CuAAC reactions, enabling the synthesis of bioconjugates and cyclic peptides with a stable triazole linkage. medchemexpress.comnetascientific.com |
| Azide- and Alkyne-modified Dap residues | Intramolecular CuAAC | Side-chain to Side-chain Peptide Cyclization | On-resin cyclization via click chemistry is an efficient method for producing cyclic peptidomimetics, which can exhibit enhanced binding affinity compared to linear precursors. researchgate.netrhhz.net |
| Dap(azide) and other alkyne-amino acids | CuAAC / SPAAC | Peptide Stapling | Used to constrain peptides into specific secondary structures, such as α-helices, enhancing their stability and biological activity. sb-peptide.comrsc.org |
| Azide-functionalized Dap | SPAAC | Bioconjugation with Strained Alkynes (e.g., DBCO, BCN) | Enables copper-free click reactions, which are highly biocompatible and suitable for modifying biomolecules in biological systems or for in vivo applications. medchemexpress.comiris-biotech.de |
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Combinations
The strategic use of protecting groups is fundamental to successful peptide synthesis. While the Fmoc/tBu strategy is well-established, research is ongoing to develop novel protecting group combinations that offer enhanced orthogonality, milder cleavage conditions, and compatibility with a wider range of functional groups.
The synthesis of peptides containing diaminopropionic acid (Dap) can be challenging due to the need for orthogonal protection of the side-chain amine. The development of novel protecting groups for Dap is crucial to expand its utility. For instance, the use of a Dde group for side-chain protection of Dap allows for selective deprotection and subsequent modification of the side chain on the solid support. tum.de This strategy has been employed in the synthesis of complex molecules like radiopharmaceuticals. tum.de
Furthermore, research into alternative protecting groups that are stable during solid-phase peptide synthesis (SPPS) but can be removed under specific, mild conditions is an active area. This is particularly important for the synthesis of long or complex peptides where repeated exposure to standard deprotection reagents can lead to side reactions. For example, in the synthesis of daptomycin, a high-yielding total synthesis was achieved by using a novel kynurenine (B1673888) synthon that was stable during Fmoc-SPPS, avoiding undesirable side reactions. rsc.org Similar strategies could be applied to Dap-containing peptides to improve synthesis efficiency and yield.
Future work in this area will likely focus on the development of photolabile or enzymatically cleavable protecting groups for the Dap side chain, offering even greater control over peptide modification.
Automation and High-Throughput Synthesis Methodologies
The demand for synthetic peptides in drug discovery and biomedical research has driven the development of automated and high-throughput synthesis platforms. chemrxiv.orgnih.gov The principles of solid-phase peptide synthesis (SPPS), originally developed by Bruce Merrifield, have been adapted for automated synthesizers, allowing for the rapid and efficient production of peptides. peptide.combeilstein-journals.org
The incorporation of non-standard amino acids like H-L-Dap(fmoc)-otbu into automated synthesis protocols is becoming increasingly important. Automated SPPS allows for the precise control of coupling and deprotection steps, which is critical when working with modified amino acids that may have different reactivity profiles compared to standard proteinogenic amino acids. nih.govnih.gov High-throughput experimentation, combined with automated synthesis, has been shown to be a powerful tool for the rapid diversification of amino acids and peptides, including those containing Dap. chemrxiv.org This approach enables the generation of large libraries of peptide analogs for screening and optimization.
Future advancements in this field will likely involve the integration of artificial intelligence and machine learning algorithms to optimize synthesis protocols in real-time, predict difficult sequences, and suggest novel peptide designs. The development of more robust and versatile automated synthesizers will further facilitate the high-throughput synthesis of complex peptides containing this compound and other modified residues.
Expansion of Applications in Chemical Biology Tool Development
The unique properties of diaminopropionic acid make it a valuable component in the development of chemical biology tools to probe and manipulate biological systems. The side-chain amine of Dap can be readily modified with a variety of functional groups, including fluorophores, biotin (B1667282) tags, crosslinkers, and therapeutic payloads. nih.govchemimpex.com
The use of this compound allows for the site-specific incorporation of these functionalities into a peptide sequence. For example, Dap-containing peptides have been used to develop probes for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. nih.govethz.ch The ability to introduce a reactive handle at a specific position in a peptide is crucial for these applications.
Emerging research is focused on expanding the use of Dap-containing peptides in several areas:
Drug Delivery: The side chain of Dap can be used to attach drugs or targeting ligands to a peptide backbone, creating peptide-drug conjugates with improved therapeutic properties. iris-biotech.de
Protein Engineering: The incorporation of Dap into proteins can be used to introduce novel functionalities, such as the ability to form specific covalent bonds or to respond to external stimuli. ethz.ch
Biomaterials: Peptides containing Dap can be used to create self-assembling biomaterials with tailored properties for applications in tissue engineering and regenerative medicine. chemimpex.com
The continued development of new methods for modifying the Dap side chain, coupled with a deeper understanding of the biological roles of peptides, will undoubtedly lead to the creation of a new generation of powerful chemical biology tools.
Below is a table summarizing key research findings related to the applications of Dap-containing peptides.
| Research Area | Key Finding | Reference |
| Gene Silencing | Dap-rich peptides can mediate highly effective gene silencing with low toxicity by optimizing the pH response. | nih.gov |
| Peptide-Drug Conjugates | A bromoacetyl-derivatized Dap derivative can be used to conjugate cyclic RGD peptides to carrier proteins for cell adhesion studies. | nih.gov |
| Enzyme Substrates | Peptides containing a meso-oxa-Dap analog serve as substrates for cell-shape-determining proteases. | acs.orgresearchgate.net |
| Radiopharmaceuticals | Fmoc-L-Dap(Dde)-OH is used in the synthesis of PSMA-targeting radioligands. | tum.de |
Q & A
Q. What are the critical steps in synthesizing H-L-Dap(Fmoc)-OtBu, and how do protecting groups influence its stability during peptide assembly?
The synthesis involves sequential protection of the α- and β-amino groups of L-2,3-diaminopropionic acid (Dap). The Fmoc group protects the α-amino group, while the tert-butyl ester (OtBu) stabilizes the carboxylic acid. The β-amino group remains free for peptide bond formation. Key steps include:
Q. How do solubility properties of this compound impact experimental design in solid-phase peptide synthesis (SPPS)?
Solubility varies significantly with solvent choice (Table 1). For SPPS:
- Use DMF or NMP for optimal solubility during resin loading.
- Avoid aqueous buffers, as precipitation occurs at concentrations >10 mM. Table 1 : Solubility in common solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | >50 |
| DCM | 15–20 |
| Acetonitrile | <5 |
Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. A gradient of 0.1% TFA in water/acetonitrile is recommended .
- LC-MS : Confirms molecular weight (expected [M+H]⁺ = 397.48) and detects side products (e.g., incomplete deprotection) .
- ¹H/¹³C NMR : Validates regiochemistry (e.g., Fmoc and OtBu group positions) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Use fume hoods for weighing and coupling steps due to dust generation.
- Store at -20°C in airtight containers with desiccants to prevent hydrolysis .
Q. How does the hygroscopic nature of this compound affect storage and handling protocols?
Moisture absorption leads to hydrolysis of the OtBu group, forming carboxylic acid byproducts. Mitigation strategies include:
- Storing under argon or nitrogen in sealed vials.
- Pre-drying solvents (DMF, DCM) over molecular sieves before use .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
- Use double coupling with 3 equivalents of amino acid and 2.5 equivalents of HOBt/DIPEA.
- Microwave-assisted SPPS (30–50°C, 10–20 W) enhances reaction kinetics .
- Monitor by Kaiser test or FT-IR spectroscopy for real-time resin-bound amine detection .
Q. What strategies mitigate β-sheet aggregation during SPPS when incorporating this compound into hydrophobic peptide regions?
- Incorporate pseudo-proline dipeptides or Dmb (2,4-dimethoxybenzyl) groups to disrupt secondary structures.
- Use elevated temperatures (40–50°C) during coupling to improve solvation .
Q. How do side reactions (e.g., aspartimide formation) occur with this compound, and how can they be suppressed?
Aspartimide formation arises from base-induced cyclization at the β-amino group. Solutions:
- Replace piperidine with 0.5% DBU in DMF for milder Fmoc deprotection.
- Add 0.1 M HOBt to scavenge reactive intermediates .
Q. What computational tools validate the conformational stability of peptides containing this compound?
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS force fields predict backbone flexibility and hydrogen bonding patterns.
- Density Functional Theory (DFT) : Models electronic interactions between Fmoc/OtBu groups and adjacent residues .
Q. How can researchers reconcile discrepancies in reported solubility and stability data for this compound across studies?
Discrepancies often stem from variations in solvent purity, humidity, or analytical methods. Best practices:
- Replicate experiments under controlled humidity (<30% RH).
- Cross-validate results using orthogonal techniques (e.g., NMR + LC-MS) .
Methodological Considerations
- Data Management : Document synthesis parameters (reagent equivalents, reaction times) and analytical raw data (HPLC chromatograms, mass spectra) in FAIR-compliant repositories .
- Ethical Compliance : Ensure all peptide derivatives are labeled as "research-only" and excluded from human/animal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
